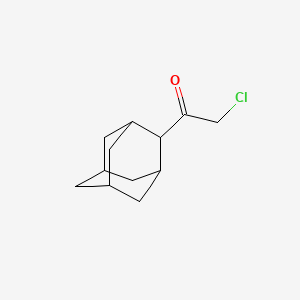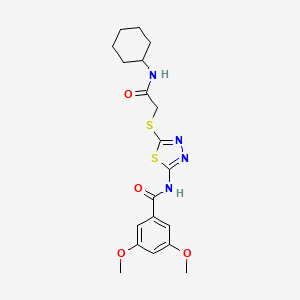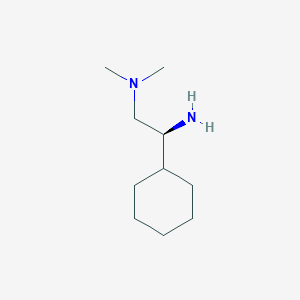![molecular formula C21H18ClFN2O2S2 B3020689 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 686772-90-7](/img/structure/B3020689.png)
2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one" is a structurally complex molecule that likely exhibits a range of biological activities due to its diverse functional groups and heterocyclic core. While the provided papers do not directly discuss this compound, they offer insights into similar molecules, particularly those with pyrimidine and thieno[3,2-d]pyrimidine moieties, which are often explored for their potential pharmacological properties.
Synthesis Analysis
The synthesis of related pyrimidin-4-one derivatives typically involves cyclocondensation reactions. For instance, a series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones were synthesized through the reaction of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions, yielding good product yields . This suggests that the synthesis of the compound may also involve a cyclocondensation step, possibly utilizing similar starting materials and conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized by spectroscopic methods and single-crystal X-ray diffraction. For example, the crystal structure of a related pyrido[4,3-d]pyrimidine derivative was determined to be nearly coplanar, indicating potential planarity in the molecular structure of the compound . Additionally, density functional theory (DFT) calculations can provide insights into the optimized geometric bond lengths and angles, which are crucial for understanding the molecular conformation and reactivity .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including substitutions and interactions with biological targets. The presence of substituents such as chloro, fluoro, and methylsulfanyl groups can influence the reactivity and binding affinity of the molecule to enzymes or receptors. For instance, pyridopyrimidinones have been shown to exhibit inhibitory activity against aldose reductase, with the position and nature of substituents playing a significant role in pharmacophoric recognition . This implies that the compound may also interact with biological targets in a manner dependent on its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect these properties. For example, the introduction of a fluorine atom can alter the electronic distribution within the molecule, as seen in the study of a pyrimidine derivative with significant antioxidant properties . Theoretical predictions, such as HOMO-LUMO gap and molecular electrostatic potential (MEP) analysis, can provide further understanding of the chemical behavior of these compounds .
Mechanism of Action
The compound is related to a group of molecules known as 2-(2-Chloro-6-fluorophenyl)acetamides, which have been found to be potent thrombin inhibitors . Thrombin is a protein involved in blood clotting, and inhibitors can be used to prevent blood clots. The potency of these inhibitors can vary, with Ki values ranging from 0.9 to 33.9 nM .
properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O2S2/c1-2-27-14-8-6-13(7-9-14)25-20(26)19-18(10-11-28-19)24-21(25)29-12-15-16(22)4-3-5-17(15)23/h3-9H,2,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKAFIZTYGHNQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate](/img/structure/B3020611.png)


![2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B3020614.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B3020618.png)
![2-ethoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3020619.png)

![7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B3020622.png)
![methyl 3-((2-(4-ethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B3020623.png)
![2-(3-(3-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B3020625.png)
![(E)-N-[6-(4-Fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3020629.png)